molecular formula C19H19N3O B11426231 4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one

4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B11426231
M. Wt: 305.4 g/mol
InChI Key: MBTCJPBMZDVGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole ring fused to a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the pyrrolidinone moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The benzimidazole and pyrrolidinone rings can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C19H19N3O/c1-12-7-13(2)9-15(8-12)22-11-14(10-18(22)23)19-20-16-5-3-4-6-17(16)21-19/h3-9,14H,10-11H2,1-2H3,(H,20,21)

InChI Key

MBTCJPBMZDVGJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.